molecular formula C8H16ClNO2 B15320504 [1-(Morpholin-4-yl)cyclopropyl]methanolhydrochloride

[1-(Morpholin-4-yl)cyclopropyl]methanolhydrochloride

Cat. No.: B15320504
M. Wt: 193.67 g/mol
InChI Key: YOCMCBMZBIJXDZ-UHFFFAOYSA-N
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Description

[1-(Morpholin-4-yl)cyclopropyl]methanol hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.6711 . It is a derivative of cyclopropylmethanol, where a morpholine group is attached to the cyclopropyl ring, and the hydrochloride salt form enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including:

  • Nucleophilic Substitution Reaction: : Starting with cyclopropylmethanol, a nucleophilic substitution reaction with morpholine can be performed under acidic conditions to yield the desired product.

  • Reduction of Ketones: : Another method involves the reduction of a morpholinyl-substituted cyclopropanone using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:

  • Catalysts: : Transition metal catalysts may be used to enhance the reaction efficiency.

  • Solvents: : Organic solvents like dichloromethane or toluene are often employed.

  • Purification: : The product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution: : Nucleophilic substitution reactions can replace the hydroxyl group with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are used under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

  • Substitution: : Strong nucleophiles such as iodide ions (I-) or azide ions (N3-) are used in substitution reactions.

Major Products Formed

  • Oxidation: : Cyclopropylmethanol derivatives, carboxylic acids.

  • Reduction: : Cyclopropylmethanol, amines.

  • Substitution: : Various substituted cyclopropylmethanol derivatives.

Scientific Research Applications

[1-(Morpholin-4-yl)cyclopropyl]methanol hydrochloride: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

  • Receptor Binding: : It can interact with cellular receptors, influencing signal transduction processes.

Comparison with Similar Compounds

[1-(Morpholin-4-yl)cyclopropyl]methanol hydrochloride: is unique due to its specific structural features and biological activity. Similar compounds include:

  • Cyclopropylmethanol derivatives: : These compounds share the cyclopropylmethanol core but differ in their substituents.

  • Morpholine derivatives: : Compounds containing morpholine rings with various functional groups.

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Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

(1-morpholin-4-ylcyclopropyl)methanol;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c10-7-8(1-2-8)9-3-5-11-6-4-9;/h10H,1-7H2;1H

InChI Key

YOCMCBMZBIJXDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)N2CCOCC2.Cl

Origin of Product

United States

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